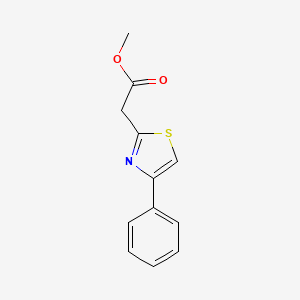

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Description

Significance of Thiazole (B1198619) Scaffold in Medicinal Chemistry Research

The thiazole ring is a key structural component in a multitude of biologically active compounds. globalresearchonline.netresearchgate.netresearchgate.netmdpi.com Its significance stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Researchers have successfully incorporated the thiazole moiety into molecules exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. globalresearchonline.netmdpi.comnih.gov

The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability is a crucial factor in the development of new therapeutic agents with improved efficacy and reduced toxicity. The prevalence of the thiazole scaffold in both natural products and synthetic drugs underscores its importance in the ongoing quest for novel medicines.

A wide range of biological activities have been attributed to thiazole-containing compounds, as detailed in the table below.

| Biological Activity | References |

| Anticancer | globalresearchonline.net |

| Antimicrobial | globalresearchonline.netresearchgate.netresearchgate.netmdpi.com |

| Anti-inflammatory | globalresearchonline.netmdpi.com |

| Antiviral | globalresearchonline.netmdpi.comnih.gov |

| Antifungal | globalresearchonline.netresearchgate.netmdpi.com |

Overview of Phenylthiazole Derivatives in Scientific Inquiry

Among the various classes of thiazole derivatives, those bearing a phenyl group have garnered significant attention from the scientific community. Phenylthiazole derivatives constitute a large and diverse family of compounds that have been the subject of extensive research due to their promising pharmacological profiles.

The introduction of a phenyl ring onto the thiazole scaffold can significantly influence the molecule's biological activity. The phenyl group can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions, which can enhance binding affinity and selectivity for a particular target.

Numerous studies have documented the synthesis and biological evaluation of a wide array of phenylthiazole derivatives. These investigations have revealed that the position and nature of substituents on both the phenyl and thiazole rings can have a profound impact on the compound's activity. For instance, research has shown that certain phenylthiazole analogs exhibit potent anti-inflammatory and antiviral effects. tandfonline.comnih.gov The ongoing exploration of this chemical space continues to yield novel compounds with potential therapeutic applications.

Research Context of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate and Related Compounds

This compound , with the chemical formula C₁₂H₁₁NO₂S and CAS number 93001-82-2, is a specific derivative within the broader class of phenylthiazoles. scbt.com While detailed research findings specifically on this compound are not extensively available in the public domain, its structural features place it within a context of significant scientific interest. The presence of the 4-phenylthiazole (B157171) core, coupled with an acetate (B1210297) group at the 2-position, suggests potential for biological activity based on the known properties of its analogs.

Research into related compounds provides a valuable framework for understanding the potential of this compound. For example, studies on other 4-phenylthiazole derivatives have demonstrated notable biological activities.

Anti-inflammatory Activity: A study on a series of 4-benzyl-1,3-thiazole derivatives, which share a similar structural backbone, revealed significant anti-inflammatory properties. tandfonline.com In this study, derivatives with a carbalkoxy amino group at the second position of the thiazole ring showed promising activity. tandfonline.com Specifically, a compound with a carbmethoxy substitution (RS43) exhibited high anti-inflammatory activity. tandfonline.com This suggests that the acetate moiety in this compound could potentially contribute to anti-inflammatory effects.

Antiviral Activity: The phenylthiazole scaffold has also been investigated for its antiviral potential. Research into phenylthiazole derivatives as antiflaviviral agents has shown that modifications to the substituents on the thiazole ring can lead to potent antiviral compounds. nih.gov While these studies did not specifically include this compound, they highlight the potential of the 4-phenylthiazole core as a platform for the development of antiviral agents.

The table below summarizes the biological activities observed in structurally related compounds.

| Compound Class | Biological Activity | Key Structural Features | Reference |

| 4-Benzyl-1,3-thiazole derivatives | Anti-inflammatory | Carbalkoxy amino group at position 2 | tandfonline.com |

| Phenylthiazole derivatives | Antiviral (Antiflaviviral) | Modifications at C4 and C5 of the thiazole ring | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)7-11-13-10(8-16-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNQEXKJRUCLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427876 | |

| Record name | methyl (4-phenyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93001-82-2 | |

| Record name | methyl (4-phenyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Phenyl 1,3 Thiazol 2 Yl Acetate and Analogous Systems

Strategies for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole scaffold is a cornerstone of synthesizing the target molecule. The Hantzsch thiazole (B1198619) synthesis and various condensation reactions are the most prominent and versatile methods employed for this purpose.

Hantzsch Thiazole Synthesis and its Variations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a widely utilized and reliable method for the formation of thiazole rings. The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 4-phenyl-1,3-thiazole derivatives, this typically involves the reaction of a 2-halo-1-phenylethanone with a suitable thioamide.

In the context of preparing the precursor for methyl (4-phenyl-1,3-thiazol-2-yl)acetate, the reaction would involve an α-haloketone like 2-bromo-1-phenylethanone and a thioamide that can be further elaborated to the acetate (B1210297) group. For instance, reacting 2-bromo-1-phenylethanone with thiourea (B124793) or its derivatives is a common strategy. asianpubs.org

Modern variations of the Hantzsch synthesis have focused on improving efficiency, yield, and environmental compatibility. These include:

One-Pot, Multi-Component Reactions: These procedures combine multiple reactants in a single reaction vessel to construct the thiazole ring in a more streamlined fashion. For example, a one-pot synthesis can involve the reaction of an α-haloketone, thiourea, and a substituted benzaldehyde, often facilitated by a catalyst. nih.govresearchgate.net This approach offers advantages in terms of reduced reaction time and simplified purification processes. researchgate.net

Catalyst and Solvent Modifications: Researchers have explored various catalysts to enhance the Hantzsch reaction, including silica-supported tungstosilisic acid, which acts as a reusable and environmentally friendly catalyst. nih.gov The use of microwave irradiation has also been shown to accelerate the reaction and improve yields compared to conventional heating methods. nih.gov Furthermore, solvent-free conditions have been developed, offering a greener alternative to traditional solvent-based syntheses. researchgate.net

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

| Variation | Key Features | Typical Reactants | Example Condition | Reference |

|---|---|---|---|---|

| Classical Hantzsch Synthesis | Two-component reaction. | α-Haloketone, Thioamide | Reflux in ethanol (B145695) | synarchive.com |

| One-Pot Multi-Component Synthesis | Multiple components, single step. | α-Haloketone, Thiourea, Aldehyde | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Microwave heating | nih.gov |

| Solvent-Free Synthesis | Environmentally friendly, often involves grinding. | α-Haloketones, Thiourea, o-hydroxybenzaldehyde | Grinding at room temperature | researchgate.net |

Condensation Reactions in Thiazole Scaffold Construction

Beyond the Hantzsch synthesis, other condensation reactions are instrumental in constructing the thiazole ring. These methods often provide alternative routes to substituted thiazoles that may be less accessible through the Hantzsch pathway.

One such method involves the reaction of a ketone with thiosemicarbazide (B42300), followed by cyclization. For instance, a ketone derivative can be condensed with thiosemicarbazide in refluxing ethanol with glacial acetic acid as a catalyst. The resulting thiosemicarbazone can then undergo heterocyclization with an α-halocarbonyl compound to yield the desired 2-hydrazinyl-4-phenyl-1,3-thiazole. nih.gov

Another approach involves the reaction of β-aroylacrylic acid with thiourea derivatives. This reaction proceeds via nucleophilic addition of the sulfur atom to the α-carbon of the acid, followed by amidation of the carboxylic group to form 2-amino-4-hydroxy-thiazoles. ekb.eg

Introduction and Modification of the Acetate Moiety

Once the 4-phenyl-1,3-thiazole core is established, the next critical step is the introduction or modification of the acetate group at the 2-position. This can be achieved through direct esterification of a pre-existing carboxylic acid, transformation of a precursor functional group, or through regioselective synthesis strategies.

Direct Esterification Approaches for Thiazole-2-yl Acetates

A straightforward method for synthesizing this compound is the direct esterification of the corresponding carboxylic acid, (4-phenyl-1,3-thiazol-2-yl)acetic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmdpi.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

While specific reaction conditions for the esterification of (4-phenyl-1,3-thiazol-2-yl)acetic acid are not always detailed in the literature, the general principles of Fischer esterification are applicable. The synthesis of related thiazole-5-acetates has been achieved through the hydrolysis of a precursor ester followed by re-esterification, demonstrating the feasibility of this approach within the thiazole system. researchgate.net

Precursor Transformations to Acetate Derivatives (e.g., from Acetonitrile, Hydrazides)

An alternative to direct esterification is the transformation of a suitable precursor group already attached to the 2-position of the thiazole ring. Common precursors include the cyanomethyl (acetonitrile) and carbohydrazide (B1668358) (hydrazide) groups.

From Acetonitrile: The synthesis can begin with the preparation of 2-(cyanomethyl)-4-phenyl-1,3-thiazole. This can be achieved through various methods, including the reaction of a suitable starting material with a cyanomethylating agent. The nitrile group of the 2-(cyanomethyl)thiazole can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. beilstein-journals.org This resulting (4-phenyl-1,3-thiazol-2-yl)acetic acid can then be esterified to the desired methyl ester as described in the previous section.

From Hydrazides: Another synthetic route involves the use of a carbohydrazide precursor. For example, a thiazole-5-carboxylate can be synthesized and then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. mdpi.com This hydrazide can then potentially be converted to the acetate. A study on 2-aminothiazole-4-carboxylate derivatives showed their conversion to acid hydrazides by reacting the esters with hydrazine hydrate. mdpi.com These hydrazides can serve as versatile intermediates for further functionalization.

Regioselective Synthesis of Thiazole Acetate Derivatives

Achieving regioselectivity is crucial when multiple positions on the thiazole ring are susceptible to substitution. For the synthesis of this compound, it is essential to direct the introduction of the acetate or its precursor to the C2 position.

The inherent reactivity of the thiazole ring plays a significant role in determining the regioselectivity of substitution reactions. The C2 position of the thiazole ring is known to be the most acidic and is susceptible to deprotonation by strong bases, making it a prime site for electrophilic attack.

One strategy to achieve regioselectivity is to start with a precursor where the desired substitution pattern is already established. For example, using a thioamide that already contains the acetate or a protected precursor group in the Hantzsch synthesis with 2-bromo-1-phenylethanone would directly lead to a 2-substituted-4-phenylthiazole.

Another approach involves the synthesis of 2-amino-4-phenylthiazole (B127512), which can be prepared via the Hantzsch reaction of acetophenone (B1666503) with bromine and thiourea. mdpi.com The amino group at the C2 position can then be modified or replaced to introduce the acetate moiety. For instance, the amino group can be converted to a diazonium salt, which can then be subjected to a variety of nucleophilic substitution reactions.

Furthermore, the synthesis of 2-arylamino-4-phenylthiazole-5-acetic acids and their esters has been reported, highlighting that while substitution at the C5 position is common, the focus on C2 substitution requires specific synthetic design. researchgate.net

| Approach | Description | Key Intermediates | Reference |

|---|---|---|---|

| Direct Esterification | Acid-catalyzed reaction of the corresponding carboxylic acid with methanol. | (4-phenyl-1,3-thiazol-2-yl)acetic acid | organic-chemistry.orgmasterorganicchemistry.com |

| From Acetonitrile Precursor | Hydrolysis of a 2-(cyanomethyl)thiazole followed by esterification. | 2-(cyanomethyl)-4-phenyl-1,3-thiazole | beilstein-journals.org |

| From Hydrazide Precursor | Conversion of a thiazole carbohydrazide to the corresponding ester. | (4-phenyl-1,3-thiazol-2-yl)acetohydrazide | mdpi.com |

| Regioselective Synthesis | Controlled introduction of the acetate group at the C2 position. | 2-Amino-4-phenylthiazole | mdpi.com |

Synthetic Routes to 4-Phenyl-1,3-thiazol-2-amine Precursors

The most prominent and widely employed method for the synthesis of 2-aminothiazole (B372263) derivatives, including the 4-phenyl-1,3-thiazol-2-amine precursor, is the Hantzsch thiazole synthesis. nih.govsynarchive.comresearchgate.net This reaction, first described by Arthur Hantzsch in 1887, typically involves the condensation of an α-haloketone with a thioamide or thiourea. synarchive.comresearchgate.net

For the specific synthesis of 4-phenyl-1,3-thiazol-2-amine, the common starting materials are a phenacyl halide (e.g., 2-bromo-1-phenylethanone) and thiourea. nanobioletters.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net

Various modifications to the classical Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. These include the use of different catalysts, solvents, and energy sources. For instance, a rapid and efficient synthesis has been reported using copper silicate (B1173343) as a heterogeneous, reusable catalyst in refluxing ethanol, which significantly reduces reaction time and gives high yields. nanobioletters.com Microwave-assisted organic synthesis has also been effectively utilized, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net Solvent-free conditions for the Hantzsch condensation have also been explored, providing an eco-friendly alternative. organic-chemistry.org

A general scheme for the Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amine is presented below:

Scheme 1: Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amine.

The reaction involves the condensation of a substituted phenacyl bromide with thiourea.

Interactive Table 1: Selected Conditions for Hantzsch Synthesis of 4-Phenyl-1,3-thiazol-2-amine and Derivatives

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenacyl bromide, Thiourea | Copper Silicate / Ethanol | Reflux, 78°C | High | nanobioletters.com |

| 2-bromo-1-phenylethanone, Thiourea | Methanol | Reflux | Moderate | nih.gov |

| 2-bromo-1-phenylethanone, Thiourea | Microwave Irradiation | - | High | nih.gov |

| Substituted α-halo ketone, Substituted thiourea | K₂CO₃ / DMF | Reflux, 3-7 h | 94-96% | nanobioletters.com |

Derivatization Strategies of this compound and its Core Scaffold

The 4-phenyl-1,3-thiazole scaffold, particularly with a reactive handle like the 2-amino group, serves as a versatile platform for a wide array of chemical transformations. These derivatizations are crucial for developing new compounds with tailored properties.

The 2-amino group of 4-phenyl-1,3-thiazol-2-amine is readily converted into Schiff bases (imines) through condensation with various aldehydes and ketones. This reaction typically involves refluxing the aminothiazole with an appropriate aromatic or heterocyclic aldehyde in a suitable solvent like ethanol. nih.govmdpi.com The resulting 2-arylideneamino-4-phenylthiazoles are important intermediates for the synthesis of more complex heterocyclic systems. nih.gov

For example, reacting 2-(2′-hydrazinoacetyl)-amino-4-phenyl-1,3-thiazole with aromatic aldehydes yields the corresponding arylidene-hydrazino-acetyl derivatives, which are precursors for thiazolidinone structures. researchgate.net

Scheme 2: Formation of a Schiff base from 2-amino-4-phenylthiazole.

The reaction shows the condensation of 2-amino-4-phenylthiazole with a substituted benzaldehyde.

Acylation and sulfonylation of the 2-amino group are common strategies to introduce amide and sulfonamide functionalities. These reactions are typically performed by treating the aminothiazole with acyl halides (like acetyl chloride or benzoyl chloride), acid anhydrides (like acetic anhydride), or sulfonyl chlorides in the presence of a base such as pyridine (B92270) or sodium acetate. nih.govmdpi.comnih.gov

For instance, the reaction of 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride yields 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole, a key intermediate that can be further functionalized, for example, by reaction with hydrazine hydrate. researchgate.net N-sulfonylation of 2-aminothiazoles has been achieved by reacting them with various sulfonyl chlorides in an aqueous solution of sodium acetate at elevated temperatures. nih.gov

Interactive Table 2: Examples of Acylating and Sulfonylating Agents for 2-Aminothiazole Derivatives

| Reagent Type | Specific Agent | Product Functionality | Reference |

|---|---|---|---|

| Acyl Halide | Chloroacetyl chloride | α-Chloroacetamide | researchgate.net |

| Acyl Halide | Benzoyl chloride | Benzamide | nih.govmdpi.com |

| Acid Anhydride | Acetic anhydride | Acetamide | nih.govmdpi.com |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | nih.gov |

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules by combining two or more different heterocyclic pharmacophores into a single scaffold. nih.govacs.org The 4-phenylthiazole (B157171) moiety has been successfully integrated with other heterocycles like oxadiazoles, pyrazolones, and triazoles.

Oxadiazole Hybrids: The synthesis of thiazole-oxadiazole hybrids often involves multi-step reaction sequences where one heterocycle is constructed onto the other. nih.govtandfonline.comresearchgate.net These syntheses leverage the chemical reactivity of both ring systems to create a linker between them.

Pyrazole (B372694)/Pyrazolone (B3327878) Hybrids: Several methods exist for creating thiazole-pyrazole hybrids. One approach involves a multicomponent reaction between an aryl glyoxal, an aryl thioamide, and a pyrazolone in a suitable medium like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org Another method involves the condensation of pyrazole-carbaldehydes with thiosemicarbazide and α-bromoketones to form a thiazole ring linked to the pyrazole via a hydrazone bridge. nih.gov The reaction of 2-aminothiazole with diazonium salts derived from pyrazolones can also be used to create azo-linked hybrid systems. nih.gov

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for synthesizing 1,2,3-triazole-thiazole hybrids. researchgate.netnih.gov This typically involves reacting a thiazole derivative bearing an alkyne function with an azide, or vice versa. nih.gov Other approaches include the cyclization of thioamides with phenacyl bromides that already contain a triazole moiety. acs.org Unprecedented fused systems, such as 2H-thiazolo[4,5-d] nih.govtandfonline.comresearchgate.nettriazole, have also been synthesized, offering new scaffolds for further functionalization. rsc.org

Modifying the substitution pattern on the 4-phenyl ring of the thiazole core is a key strategy for tuning the molecule's properties. This is most directly achieved during the Hantzsch synthesis by using appropriately substituted phenacyl halides (e.g., 4-chloro-2-bromoacetophenone or 4-methoxy-2-bromoacetophenone) as starting materials. nanobioletters.comnanobioletters.com

This approach allows for the introduction of a wide variety of electron-donating or electron-withdrawing groups onto the phenyl ring. nanobioletters.comnanobioletters.com For example, a range of 2-amino-4-(substituted-phenyl)thiazoles have been efficiently synthesized by reacting various substituted phenacyl bromides with thiourea. nanobioletters.com This modularity is fundamental for structure-activity relationship (SAR) studies in drug discovery. sciencescholar.us

Interactive Table 3: Synthesis of 4-Substituted Phenyl Thiazole Derivatives via Hantzsch Reaction

| Substituted Phenacyl Bromide | Thiourea Derivative | Product (Substituent on 4-phenyl ring) | Reference |

|---|---|---|---|

| 2-bromo-1-(p-tolyl)ethanone | Thiourea | p-tolyl | nanobioletters.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | Thiourea | 4-chlorophenyl | nanobioletters.com |

| 2-bromo-1-(4-bromophenyl)ethanone | Thiourea | 4-bromophenyl | nanobioletters.com |

| 2-bromo-1-(4-nitrophenyl)ethanone | Thiourea | 4-nitrophenyl | nanobioletters.com |

| 2-bromo-1-(4-methoxyphenyl)ethanone | N-(2,4-difluorophenyl)thiourea | 4-methoxyphenyl | nanobioletters.com |

Analytical and Structural Characterization in Thiazole Research

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is fundamental to understanding the chemical structure of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton. The phenyl group protons would typically appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm). The single proton on the thiazole (B1198619) ring would likely resonate as a singlet in the heteroaromatic region. The methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group would produce a singlet, and the methyl (-CH₃) protons of the ester would also yield a singlet, typically at a more upfield chemical shift.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this molecule, one would expect to see signals for the carbonyl carbon of the ester (around 170 ppm), several signals for the aromatic and thiazole ring carbons (typically in the 110-150 ppm range), a signal for the methylene carbon, and a signal for the methyl ester carbon (around 50-60 ppm).

While specific experimental data for this compound is not publicly available, analysis of related structures provides insight into the expected chemical shifts. For instance, in a study of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, the aromatic protons were observed at δ 7.88 and 7.41 ppm. In another related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the thiazole ring proton appeared as a singlet at 6.50 ppm.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual experimental values may vary.)

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.90 (multiplet) | 125.0 - 135.0 |

| Thiazole-H (C5) | 7.00 - 7.50 (singlet) | 110.0 - 120.0 |

| Methylene (-CH₂-) | 4.00 - 4.20 (singlet) | 35.0 - 45.0 |

| Methyl (-OCH₃) | 3.70 - 3.80 (singlet) | 50.0 - 55.0 |

| Thiazole-C (C2, C4) | N/A | 145.0 - 168.0 |

| Carbonyl (C=O) | N/A | 168.0 - 172.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group would be prominent, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the phenyl and thiazole rings (in the 1450-1650 cm⁻¹ region), and C-O stretching of the ester group (1000-1300 cm⁻¹). The presence of the thiazole ring may also give rise to specific C-S stretching bands. For example, a related thiazole derivative showed characteristic bands for C=O at 1670 and 1626 cm⁻¹ and a C=N azomethine stretch at 1569 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound (Note: These are estimated values based on typical functional group frequencies.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C=C / C=N Stretch (Aromatic/Thiazole) | 1450 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-S Stretch (Thiazole) | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The molecular formula of this compound is C₁₂H₁₁NO₂S, giving it a molecular weight of approximately 233.29 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion would likely be observed. Cleavage between the thiazole ring and the methylene group would also be a probable fragmentation pathway.

Chromatographic Purity Assessment (e.g., TLC, GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and get a preliminary indication of product purity. The compound is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system (mobile phase) is used to develop the plate. The purity is indicated by the presence of a single spot.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, LC-MS would likely be the preferred method due to its polarity and thermal lability. The compound would be separated on a chromatographic column, and the eluent would be directed into the mass spectrometer, which would confirm the molecular weight of the peak corresponding to the pure compound and help identify any impurities. These techniques are crucial for establishing the purity of a research sample, often requiring it to be >95% for further use.

X-ray Diffraction for Crystal Structure Determination

If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity of atoms and providing accurate bond lengths, bond angles, and torsional angles.

Computational and Theoretical Investigations of Methyl 4 Phenyl 1,3 Thiazol 2 Yl Acetate Analogs

Molecular Docking and Target Fishing Studies

Prediction of Macromolecular Target Interactions

The prediction of macromolecular targets is a critical first step in understanding the potential therapeutic applications of a compound. For analogs of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, computational studies have been employed to identify and characterize their interactions with specific biological receptors.

One notable study focused on a series of 4-phenyl-1,3-thiazole derivatives and their potential as human adenosine (B11128) A3 receptor antagonists. nih.gov Molecular modeling and docking experiments were conducted to elucidate the binding mechanisms of these compounds within the binding pockets of adenosine receptors. nih.gov The human A3 receptor was identified as a primary macromolecular target for these thiazole (B1198619) analogs.

The computational models revealed key interactions between the thiazole-based ligands and the amino acid residues of the receptor. For instance, in the docking model of N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a close analog, the acetamido group was shown to form a hydrogen bond with the N6 atom of asparagine 250 in the sixth transmembrane domain (TM6) of the A3 receptor. nih.gov Furthermore, the phenyl ring of the thiazole derivative was observed to be surrounded by several hydrophobic amino acid residues, including F168, F182, I186, and L246, indicating the importance of hydrophobic interactions in ligand binding. nih.gov

These computational predictions provide a detailed map of the potential interactions between this compound analogs and their macromolecular targets, guiding further structural modifications to enhance binding and selectivity.

Ligand-Receptor Binding Affinity Predictions

Following the identification of potential macromolecular targets, the prediction of ligand-receptor binding affinity is crucial for quantifying the strength of the interaction. For the analogs of this compound, studies have focused on calculating the binding affinities, often expressed as the inhibition constant (Ki), for the human adenosine A3 receptor. nih.gov

The structure-activity relationship (SAR) studies of these analogs have demonstrated that modifications to the core structure significantly impact binding affinity. For example, the introduction of an acetamido group at the 2-position of the thiazole ring was found to substantially increase the binding affinity for the human adenosine A3 receptor. nih.gov

The binding affinities of several key analogs for human adenosine receptors (A1, A2A, and A3) are summarized in the table below. The data highlights the selectivity of these compounds for the A3 receptor subtype.

| Compound Name | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |

|---|---|---|---|

| N-(4-Phenyl-1,3-thiazol-2-yl)acetamide | >10000 | >10000 | 18.5 |

| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide | >10000 | >10000 | 1.1 |

| N-(4-Phenyl-1,3-thiazol-2-yl)propionamide | >10000 | >10000 | 12.8 |

| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propionamide | >10000 | >10000 | 1.5 |

The results indicate that the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide analog exhibits the highest affinity for the human adenosine A3 receptor with a Ki value of 1.1 nM. nih.gov These quantitative predictions are invaluable for the rational design of more potent and selective ligands based on the this compound scaffold.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific biological activities of "this compound" that adheres to the requested outline.

While the thiazole scaffold is a core component in many compounds investigated for various biological activities, specific and detailed research findings—such as in vitro screening data (MIC or IC50 values) and mechanistic studies—for this compound itself are not available in the search results.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on this compound as per the detailed structure and content requirements provided in the instructions. Information available pertains to the broader class of thiazole derivatives, which falls outside the strict scope of the request.

Biological Activity Profiling and Mechanistic Studies

Anticancer Activity

Molecular Target Inhibition Studies

The biological activities of 4-phenyl-1,3-thiazole derivatives are often rooted in their ability to inhibit specific molecular targets that are critical for cell growth and survival.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified thiazole (B1198619) derivatives as potent inhibitors of VEGFR-2. For example, a 4-chlorophenylthiazole-containing compound was found to inhibit VEGFR-2 kinase activity with an IC₅₀ value of 51.09 nM mdpi.com. Another study reported a series of thiazole derivatives with moderate to good VEGFR-2 inhibitory activity, with IC₅₀ values ranging from 2.90 to 5.20 µM frontiersin.org. One particularly active compound containing a 3-nitrophenylthiazolyl moiety showed potent cytotoxic activity linked to its ability to inhibit VEGFR-2 researchgate.netmdpi.com.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Thiazole-based compounds have been developed as dual inhibitors of both EGFR and BRAFV600E mdpi.com. Certain 2,3,4-trisubstituted thiazoles have demonstrated EGFR inhibition with IC₅₀ values in the nanomolar range (89 to 98 nM) nih.gov. Thiazolyl pyrazoline derivatives have also been identified as potent EGFR inhibitors, provoking sub-G1 phase arrest and apoptosis in cancer cells nih.gov.

BRAFV600E: The BRAF kinase is a component of the MAPK signaling pathway, and its V600E mutation is a common driver in various cancers, particularly melanoma. The thiazole nucleus is a key feature of the FDA-approved BRAF inhibitor, Dabrafenib nih.gov. Numerous novel thiazole derivatives have been synthesized and shown to be potent BRAFV600E inhibitors. Some of these compounds exhibited excellent inhibitory activity, with IC₅₀ values as low as 23.1 nM, surpassing the potency of Dabrafenib in some cases nih.govresearchgate.net. These compounds often show high selectivity for the mutated BRAFV600E over the wild-type form nih.govresearchgate.net.

RAS p21 receptor: There is currently no specific information available linking Methyl (4-phenyl-1,3-thiazol-2-yl)acetate or its close derivatives to the inhibition of the RAS p21 receptor.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders nih.gov. Benzothiazole (B30560) derivatives have shown significant potential as tyrosinase inhibitors. One compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited exceptionally high inhibitory activity with an IC₅₀ value of 0.2 µM, which was 55-fold more potent than the reference compound, kojic acid nih.gov. The presence of a 2,4-dihydroxyphenyl group is often associated with potent tyrosinase inhibition in this class of compounds mdpi.com.

Table 1: Molecular Target Inhibition by Thiazole Derivatives

| Target | Compound Class | IC₅₀ Values | Reference |

|---|---|---|---|

| VEGFR-2 | 4-Chlorophenylthiazole derivative | 51.09 nM | mdpi.com |

| VEGFR-2 | Coumarin-based thiazole derivative | 2.90 µM | frontiersin.org |

| VEGFR-2 | Benzothiazole-thiadiazole hybrid | 0.071 µM | mdpi.com |

| EGFR | 2,3,4-Trisubstituted thiazole | 89 - 98 nM | nih.gov |

| EGFR | Thiazole-Thiazolidinone hybrid | 86 - 100 nM | mdpi.com |

| BRAFV600E | Phenyl sulphonyl thiazole derivative | 23.1 nM | nih.govresearchgate.net |

| BRAFV600E | Benzothiazole-thiadiazole hybrid | 0.194 µM | mdpi.com |

| Tyrosinase | 2-Phenyl-benzothiazole derivative | 0.2 µM | nih.gov |

Antiviral Activity

The thiazole scaffold is present in various compounds investigated for their antiviral properties.

Antiflaviviral activity: The phenylthiazole ring system has served as a template for designing agents that inhibit flaviviruses, such as dengue and yellow fever virus, by targeting the viral envelope protein.

Hepatitis C: While direct evidence for this compound is limited, the broader class of thiazolide compounds has been explored for activity against hepatitis viruses.

HIV: Thiazole derivatives have been reported to possess anti-HIV activity. The thiazole ring is a structural component of several approved drugs and experimental agents with diverse biological functions nih.gov.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by Leishmania parasites. There is a pressing need for new, less toxic treatments. The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new antileishmanial drugs nih.govnih.govresearchgate.net. In a study screening eight such compounds against Leishmania amazonensis, four showed significant anti-promastigote activity with good selectivity nih.govnih.gov. The most promising compound in this series exhibited an IC₅₀ of 20.78 µM against the parasite's promastigote form nih.govresearchgate.net. Related thiadiazole derivatives have also demonstrated good antileishmanial activity against both promastigote and amastigote forms of L. major mui.ac.ir.

Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives

| Compound ID | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 6 | L. amazonensis promastigotes | 20.78 | 5.69 | nih.govresearchgate.net |

| Compound 3 | L. amazonensis promastigotes | 46.63 | 26.11 | nih.govresearchgate.net |

| Compound 4 | L. amazonensis promastigotes | 53.12 | 4.80 | nih.govresearchgate.net |

Anti-inflammatory Activity

Thiazole derivatives have been extensively investigated for their anti-inflammatory potential. Research has shown that these compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

A study on a series of 2,4-disubstituted thiazole derivatives revealed significant in vitro anti-inflammatory activity. The compounds 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide demonstrated better anti-inflammatory effects compared to the standard drug diclofenac sodium at concentrations of 800 µg/ml and 1600 µg/ml in an albumin denaturation assay. Another compound, 2-(2,3-dimethyl phenylamino)-N-(4-(4-hydroxyphenyl) thiazol-2-yl) benzamide, also exhibited good anti-inflammatory activity.

In another study, newly synthesized pyrazole-clubbed thiazole derivatives were evaluated for their anti-inflammatory and analgesic activities. Compounds 5h and 5m showed significant edema inhibition of 79.39% and 72.12%, respectively, after 3 hours in an in vivo model. nih.gov Compound 5h was found to be a potent COX-1 inhibitor with an IC50 value of 38.76 nM, comparable to indomethacin. nih.gov

Furthermore, research on thiazolo[4,5-b]pyridine-2-one derivatives identified several compounds with considerable anti-inflammatory effects, with some approaching or even exceeding the activity of ibuprofen. Specifically, compounds 7 , 8 , and 9 from this series showed inflammatory reaction inhibition of 47.2%, 53.4%, and 45.6%, respectively.

| Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide | Albumin Denaturation | Better activity than diclofenac at 800 & 1600 µg/ml | biointerfaceresearch.com |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | Albumin Denaturation | Better activity than diclofenac at 800 & 1600 µg/ml | biointerfaceresearch.com |

| Compound 5h (pyrazole-clubbed thiazole) | Edema Inhibition | 79.39% inhibition; Potent COX-1 inhibitor (IC50 = 38.76 nM) | nih.gov |

| Compound 5m (pyrazole-clubbed thiazole) | Edema Inhibition | 72.12% inhibition | nih.gov |

| Compound 7 (thiazolo[4,5-b]pyridine-2-one derivative) | Inflammatory Reaction Inhibition | 47.2% inhibition | globalresearchonline.net |

| Compound 8 (thiazolo[4,5-b]pyridine-2-one derivative) | Inflammatory Reaction Inhibition | 53.4% inhibition | globalresearchonline.net |

| Compound 9 (thiazolo[4,5-b]pyridine-2-one derivative) | Inflammatory Reaction Inhibition | 45.6% inhibition | globalresearchonline.net |

Anticonvulsant Activity

The thiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. Various derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

A series of novel thiazolidine-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential. Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one emerged as a highly active derivative in both MES and scPTZ methods.

In another study, thiopyrano[2,3-d]thiazole derivatives were assessed for their anticonvulsant properties. Three compounds, 12 , 14 , and 16 , demonstrated a pronounced anticonvulsant effect in the scPTZ test. nih.gov These compounds positively influenced the latent period of clonic seizures, the number of seizures, and the mortality rate. nih.gov Notably, the anticonvulsant activity of compound 14 was comparable to the reference drug, sodium valproate. nih.gov Molecular docking studies suggested a potential affinity of the most active compound for the GABAA receptor. nih.gov

Furthermore, research into 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, has identified compounds with significant anticonvulsant activity. For instance, N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide showed 74.88% inhibition in a relevant assay. Structure-activity relationship (SAR) studies indicated that the introduction of a phenyl ring enhances anticonvulsant activity compared to a methyl group.

| Compound Class/Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES and scPTZ | Identified as a very active derivative in the series. | |

| Thiopyrano[2,3-d]thiazole derivative 14 | scPTZ | Activity equivalent to sodium valproate. | nih.gov |

| N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide | Not specified | 74.88% inhibition. |

Antitrichomonal Activity

Thiazole derivatives have emerged as promising agents against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis.

In a study investigating phenylthiazolylbenzene sulfonamides, several derivatives exhibited potent in vitro activity against T. vaginalis. Four compounds in this series showed higher antitrichomonal activity than the standard drug metronidazole, which has an IC50 of 0.93 µM. Molecular docking studies suggested that these compounds may target Trichomonas vaginalis ferredoxin. The orientation of the nitro group in the active derivatives towards the [2Fe-2S] cluster is believed to be crucial for their activity, as this cluster is involved in generating reactive oxygen species.

Another study focused on two 2-amino-4-aryl thiazole derivatives, ATZ-1 and ATZ-2 . Both compounds effectively reduced the viability and growth of T. vaginalis in a dose-dependent manner, with IC50 values of 0.15 µg/mL and 0.18 µg/mL, respectively. These derivatives also decreased the proteolytic activity in the parasites, with a notable inhibition in the 50-kDa region, which was linked to the reduced expression of the trichomonad protease TvMP50. Docking simulations predicted strong interactions of these thiazole compounds within the active site of the TvMP50 protease, suggesting a potential mechanism of action as protease inhibitors.

| Compound Class/Derivative | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Phenylthiazolylbenzene sulfonamides (4 derivatives) | Trichomonas vaginalis | Higher activity than metronidazole (IC50 < 0.93 µM). | |

| ATZ-1 (2-amino-4-aryl thiazole) | Trichomonas vaginalis | IC50 = 0.15 µg/mL; Inhibits TvMP50 protease. | wikipedia.org |

| ATZ-2 (2-amino-4-aryl thiazole) | Trichomonas vaginalis | IC50 = 0.18 µg/mL; Inhibits TvMP50 protease. | wikipedia.org |

Immunosuppressive Activity

Certain thiazole derivatives have been identified as having immunomodulatory and, in some cases, immunosuppressive properties.

A notable example is tiprotimod, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, which has been studied for its immunological activity. Research has shown that it can activate macrophages and stimulate delayed-type hypersensitivity reactions, indicating its role as an immunomodulator.

Another compound of interest is leflunomide, an immunomodulatory agent that functions by blocking pyrimidine synthesis, leading to antiproliferative and anti-inflammatory effects. While not a simple thiazole, its mechanism is relevant to the broader field of immunomodulation by heterocyclic compounds.

Other Reported Activities of Thiazole Derivatives

The versatility of the thiazole scaffold has led to the discovery of a range of other biological activities.

Antipyretic Activity : Non-steroidal anti-inflammatory drugs (NSAIDs), a class that includes some thiazole derivatives, are known for their antipyretic (fever-reducing), analgesic, and anti-inflammatory effects. wisdomlib.org Additionally, phlorizin, a natural compound from which thiazole derivatives can be synthesized, was historically used to treat fever and infectious diseases. researchgate.net

Antihistamine Activity : Several studies have focused on the quantitative structure-activity relationship (QSAR) of thiazole derivatives as H1-antihistamine agents. globalresearchonline.netpharmaguideline.com These studies have identified key physicochemical parameters, such as polarizability, binding energy, and hydrophobic and steric factors, that are crucial for their antihistamine activity. pharmaguideline.com

Antidepressant Activity : Benzothiazole derivatives, which contain a fused benzene (B151609) and thiazole ring, have shown potential as antidepressant agents. In a study of new benzo[d]thiazol-2(3H)-one derivatives, compounds 2c and 2d exhibited significant antidepressant effects in a forced swimming test, with a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than the reference drug fluoxetine (83.62%). The mechanism may involve increasing the levels of serotonin and norepinephrine.

Herbicidal Activity : Thiadiazole derivatives, which are structurally similar to thiazoles, have been investigated for their herbicidal properties. aip.org Compounds like buthidiazole and tebuthiuron are used for selective weed control. aip.org The mechanism of action for some of these derivatives involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. aip.org

Antioxidant Activity : Many thiazole derivatives have demonstrated significant antioxidant properties. Their mechanisms of action include radical scavenging and modulation of enzymatic antioxidant defenses. researchgate.net For instance, the aminothiazole derivative [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] showed concentration-dependent antioxidant ability in various assays, including the scavenging of peroxyl radicals. researchgate.net Another study on ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate reported an IC50 value of 64.75 ppm in a DPPH radical scavenging assay.

| Activity | Example Compound/Derivative Class | Key Findings/Mechanism | Reference |

|---|---|---|---|

| Antipyretic | Thiazole-based NSAIDs | Part of the general activity profile of this class of drugs. | wisdomlib.org |

| Antihistamine | Various thiazole derivatives | Activity is dependent on specific hydrophobic and steric parameters. | pharmaguideline.com |

| Antidepressant | Benzo[d]thiazol-2(3H)-one derivatives 2c & 2d | Higher efficacy than fluoxetine in a forced swimming test. | |

| Herbicidal | Buthidiazole, Tebuthiuron | Inhibition of photosynthesis. | aip.org |

| Antioxidant | [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] | Scavenges peroxyl radicals. | researchgate.net |

| Antioxidant | Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | IC50 of 64.75 ppm in DPPH assay. |

Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-hydroxyphenyl) thiazol-2-yl) benzamide |

| Diclofenac sodium |

| Indomethacin |

| Ibuprofen |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one |

| Sodium valproate |

| N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide |

| Metronidazole |

| Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid) |

| Leflunomide |

| Fluoxetine |

| Buthidiazole |

| Tebuthiuron |

| [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on the 4-Phenyl Ring of the Thiazole (B1198619) Core

The substituent on the 4-phenyl ring of the thiazole core plays a critical role in modulating the biological activity of this class of compounds. The nature, position, and electronic properties of these substituents can significantly impact the molecule's interaction with biological targets.

Research indicates that the presence of specific substituents on the phenyl ring attached to the thiazole core is crucial for activity. nih.gov SAR studies have revealed that substitutions at the para-position of the phenyl ring are often favorable. For instance, the presence of para-halogen-substituted phenyl groups has been shown to be important for biological effects. nih.gov Both electron-donating groups (EDG), such as methoxy (B1213986) (OMe), and electron-withdrawing groups (EWG), like nitro (NO2), in the para position of the benzene (B151609) ring at the thiazole moiety have been found to be beneficial for activity in certain contexts. nih.gov

The influence of these substituents can be attributed to their ability to alter the electron density of the aromatic ring and engage in specific interactions, such as hydrogen bonding or hydrophobic contacts, with target proteins. nih.govlibretexts.org For example, electron-withdrawing substituents tend to shift the chemical signals of nearby groups downfield, which can be indicative of changes in the electronic environment of the molecule. nih.gov In some series, compounds featuring a nitro or fluoro group at the para position of the phenyl ring exhibited very good activity against bacterial and fungal strains, suggesting that electron-withdrawing properties can enhance antimicrobial efficacy. mdpi.com Conversely, other studies have highlighted the importance of methyl and adamantyl substitutions for significant activity. nih.gov

The following table summarizes the observed effects of various substituents on the 4-phenyl ring from different studies.

Table 1: Influence of 4-Phenyl Ring Substituents on Biological Activity

| Substituent Group | Position | Electronic Effect | Observed Impact on Activity | Reference(s) |

|---|---|---|---|---|

| Halogen (e.g., Cl, Br, F) | Para | Electron-Withdrawing | Generally enhances activity. nih.govmdpi.com | nih.gov, mdpi.com |

| Nitro (NO₂) | Para | Strong Electron-Withdrawing | Beneficial for antimicrobial activity. nih.govmdpi.com | mdpi.com, nih.gov |

| Methoxy (OCH₃) | Para | Electron-Donating | Beneficial for activity in some series. nih.gov | nih.gov |

| Methyl (CH₃) | Para | Electron-Donating | Can be crucial for antitumor activity. nih.gov | nih.gov |

| Dimethyl (m,p) | Meta, Para | Electron-Donating | Important for cytotoxic activity. nih.gov | nih.gov |

| Pyrrole-2,5-dione | N/A | Electron-Withdrawing | Indispensable for anti-tubercular activity in a hybrid structure. nih.gov | nih.gov |

Role of the Acetate (B1210297) Moiety and Ester Functionalization on Bioactivity

The acetate moiety attached at the 2-position of the thiazole ring is another critical determinant of the compound's biological activity. Modifications to this functional group have been shown to significantly alter the pharmacological profile.

The ester functionalization is not merely a passive linker but an active contributor to the molecule's properties. In a study evaluating the cardiovascular effects of various thiazole acetate derivatives, most compounds were found to be inert, suggesting that the acetate structure does not inherently confer cardiovascular side effects. jksus.org However, slight modifications can introduce activity; for instance, ethyl-4-methyl-2-aminothiazole showed a minor vascular contractile response. jksus.org This highlights that both the ester group and the substitution on the thiazole ring collectively determine the biological outcome.

Further studies have explored replacing or modifying the methyl acetate group to probe its importance. For example, a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives were synthesized to evaluate their biological properties. researchgate.net The conversion of the ester to a carboxylic acid or other derivatives can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, thereby affecting its interaction with biological targets. nih.gov In one study, the synthesis of carbohydrazides from methyl esters via hydrazinolysis indicated that such modifications are a viable strategy for creating new derivatives with potentially different biological activities. nih.gov

The data suggests that while the core methyl acetate structure may be well-tolerated, its functionalization or replacement offers a strategic avenue for optimizing activity and developing compounds with novel therapeutic applications. jksus.orgnih.gov

Table 2: Bioactivity Associated with Modifications of the Acetate Moiety

| Moiety Modification | Resulting Functional Group | Potential Change in Property | Observed Biological Relevance | Reference(s) |

|---|---|---|---|---|

| Ester Hydrolysis | Carboxylic Acid | Increased polarity, H-bond donor | Creates new derivatives with altered biological profiles. researchgate.net | researchgate.net |

| Transesterification | Different Alkyl Ester | Altered lipophilicity | Can fine-tune activity and pharmacokinetic properties. | |

| Hydrazinolysis | Carbohydrazide (B1668358) | Increased H-bonding potential | A viable route to new derivatives with potential antiproliferative activity. nih.gov | nih.gov |

Impact of Substitutions on the Thiazole Ring

Direct substitution on the thiazole ring itself, at positions other than C2 and C4, provides another layer of structural modulation that can profoundly influence biological activity. The structural pattern of thiazole derivatives can be activated by substituting the hydrogen atoms at positions 2, 4, and 5. ekb.eg

Conversely, in other contexts, C5 substitution is integral to the design of highly active compounds. In a series of arylazothiazoles evaluated for anticancer activity, the nature of the group at C5 was a significant factor. nih.gov The presence of an arylazo group at the C5 position was found to decrease activity compared to other analogs in the study. nih.gov Similarly, for a series of compounds designed as antibacterial agents, a specific ethylidenehydrazine-1-carboximidamide head group at the C5 position was found to be beneficial for activity against resistant bacterial strains. nih.gov

These findings underscore that the impact of a C5 substituent is highly context-dependent and is influenced by the other chemical moieties present in the molecule.

Design Principles for Optimized Biological Profiles

Based on extensive SAR studies, a set of design principles has emerged for creating thiazole derivatives with optimized biological profiles. These principles integrate the findings from modifications at the 4-phenyl ring, the acetate moiety, and the thiazole core to guide the rational design of new therapeutic agents. nih.govnih.govglobalresearchonline.netwjrr.org

A primary strategy involves molecular hybridization, which combines the thiazole core with other known pharmacophores to enhance activity. nih.govwjrr.org The selection of the appropriate heterocyclic system to club with the thiazole is crucial and can significantly affect the resulting biological activity. nih.gov

Key design considerations include:

4-Phenyl Ring Substitution: The introduction of specific substituents, often at the para-position, is a reliable strategy. Electron-withdrawing groups like halogens or nitro groups frequently enhance antimicrobial and anticancer activities. nih.govmdpi.com However, electron-donating groups can also be beneficial depending on the target. nih.govnih.gov

Thiazole Ring Modification: The thiazole ring itself is not just a scaffold but an active component. The replacement of a simple methyl group with a phenyl ring on the thiazole moiety has been shown to be essential for activity in some anticancer agents. nih.gov Substitutions at the C5 position must be carefully considered, as they can have a significant, though context-dependent, impact. nih.govnih.gov

Lipophilicity and Polarity: Modifying the acetate moiety, for instance by converting it to a carboxylic acid or an amide, alters the molecule's physicochemical properties. researchgate.netnih.gov Balancing lipophilicity and polarity is key to achieving good membrane permeability and target engagement.

Bioisosteric Replacement: Replacing certain groups with bioisosteres can lead to improved potency or reduced toxicity. For example, exploring different heterocyclic rings to hybridize with the thiazole core is a common and effective approach. nih.gov

The overarching principle is that the biological activity of these compounds arises from a synergistic interplay between the different molecular fragments. wjrr.org A holistic approach that considers the electronic, steric, and physicochemical properties of the entire molecule is necessary for the successful design of new, potent thiazole-based agents. globalresearchonline.net

Synergistic Effects in Hybrid Thiazole Structures

The hybridization of thiazole with other heterocyclic systems like pyrazoline, pyrazole (B372694), and coumarin (B35378) has been particularly fruitful. ekb.egacs.orgnih.gov For instance, thiazolyl-pyrazoline conjugates have emerged as a versatile foundation for developing innovative therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial effects. acs.org The combination of these two heterocyclic frameworks has proven highly successful in creating compounds with enhanced potency and selectivity. ekb.eg

In one study, the hybridization of a thiazole-coumarin scaffold with a benzofuran (B130515) moiety was explored. The coumarin-based derivatives consistently showed greater antiproliferative efficacy than their benzofuran counterparts, demonstrating that the choice of the hybrid partner is critical. nih.gov Similarly, linking the thiazole nucleus to phenothiazine (B1677639) resulted in derivatives with significant antioxidant activity. researchgate.net

This strategy of molecular hybridization can lead to several advantages, including:

Enhanced Efficacy: The combined pharmacophores may interact with multiple targets or different sites on the same target, leading to a stronger biological response. researchgate.netacs.org

Overcoming Resistance: By incorporating moieties with different mechanisms of action, hybrid compounds may be effective against drug-resistant strains of pathogens or cancer cells. acs.org

Improved Pharmacological Profile: Hybridization can modulate the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially leading to better bioavailability and reduced toxicity. researchgate.net

The synergistic effects observed in these hybrid structures underscore the power of this design principle in leveraging the versatile chemistry of the thiazole ring to create next-generation therapeutic agents. ekb.egresearchgate.net

Future Research Directions for Methyl 4 Phenyl 1,3 Thiazol 2 Yl Acetate Research

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which often involves harsh conditions and environmentally hazardous reagents. ijper.orgbepls.com The future of synthesizing Methyl (4-phenyl-1,3-thiazol-2-yl)acetate should pivot towards green chemistry principles to enhance sustainability, reduce waste, and improve cost-effectiveness. researchgate.net

Significant progress has been made in developing environmentally benign synthetic routes for the thiazole core. bepls.com These modern techniques, which are ripe for application to this compound, include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency. mdpi.com

Green Solvents: Replacing hazardous solvents with options like water, polyethylene (B3416737) glycol (PEG), or ionic liquids minimizes environmental impact. bepls.com For instance, the use of water as a solvent has been reported for the high-yield synthesis of other 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Recyclable Catalysts: Employing solid-supported or recyclable catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]-octane) or biocatalysts like cross-linked chitosan (B1678972) hydrogels, simplifies purification and allows for catalyst reuse. bepls.commdpi.comnih.gov

Multi-component, One-Pot Reactions: These reactions improve atom economy and process efficiency by combining multiple synthetic steps into a single operation without isolating intermediates. bepls.commdpi.com

Table 1: Promising Green Chemistry Approaches for Thiazole Synthesis

| Approach | Key Advantages | Example Application for Thiazole Derivatives | Citation |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | General synthesis of various heterocyclic compounds. | bepls.com |

| Ultrasonic Irradiation | Increased reaction rates, milder reaction conditions. | Synthesis using recyclable biocatalysts like PIBTU-CS hydrogel. | mdpi.com |

| Green Solvents (e.g., Water, PEG-400) | Environmentally benign, reduced toxicity and waste. | Catalyst-free synthesis of 2-aminothiazoles in PEG-400. | bepls.com |

| Recyclable Catalysts (e.g., DABCO) | Ease of separation, reduced waste, cost-effective. | Synthesis of thiazole derivatives containing a benzofuran (B130515) moiety. | bepls.com |

| One-Pot, Multi-Component Reactions | High atom economy, simplified procedures, reduced solvent use. | Synthesis of thiazol-2(3H)-imines from anilines, phenyl isothiocyanate, and α-bromoketones. | mdpi.com |

Future research should focus on adapting these established green methods to develop a novel, efficient, and sustainable synthetic pathway specifically for this compound and its analogs.

Advanced Mechanistic Elucidation of Biological Actions

While the precise biological mechanisms of this compound are yet to be determined, the broader class of thiazole derivatives exhibits a wide array of biological activities by interacting with various cellular components. mdpi.com A critical future direction is to investigate how the unique structural features of this compound—the phenyl group at the 4-position and the methyl acetate (B1210297) group at the 2-position—dictate its mechanism of action.

Studies on related thiazole acetic acid derivatives have shown effects on the cardiovascular system, such as inducing contractile responses in isolated blood vessels or increasing developed tension in isolated heart preparations, suggesting interactions with adrenergic receptors or related pathways. jksus.orgnih.gov Other phenylthiazole derivatives have been found to inhibit cancer cell migration, act as butyrylcholinesterase inhibitors, or function as DNA topoisomerase IB inhibitors. researchgate.netnih.govnih.gov

Future mechanistic studies for this compound should therefore involve a systematic screening against a panel of enzymes and receptors known to be modulated by thiazoles. Techniques such as differential gene expression analysis (transcriptomics) and protein profiling (proteomics) in treated cells could provide an unbiased, comprehensive view of the molecular pathways affected by the compound.

Exploration of Undiscovered Biological Targets and Pathways

The structural versatility of the thiazole scaffold allows its derivatives to interact with a diverse set of biological targets. ijper.org A key area for future research is the systematic exploration of potential targets for this compound, moving beyond the known activities of its analogs.

Based on the activities of other thiazoles, several target classes warrant investigation:

Kinases: Many thiazole-containing drugs, like Dasatinib, are kinase inhibitors. nih.gov Future studies should screen for activity against cancer-related kinases such as VEGFR-2, EGFR, and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net

Enzymes in Metabolic Pathways: Carbonic anhydrase and butyrylcholinesterase have been identified as targets for some phenylthiazole derivatives. researchgate.netnih.gov

Microtubules: The thiazole ring is a component of microtubule-stabilizing agents like epothilones, making tubulin an important potential target. nih.gov

Bacterial Enzymes: Bacterial DNA gyrase is a validated target for novel antimicrobial agents, and some thiazoles have shown inhibitory activity against it. nih.gov

Table 2: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Potential Therapeutic Area | Citation |

|---|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, CDK2, B-RAF | Oncology | mdpi.comresearchgate.net |

| Hydrolases | Butyrylcholinesterase, Carbonic Anhydrase | Alzheimer's Disease, various | researchgate.netnih.gov |

| Topoisomerases | DNA Topoisomerase IB, DNA Gyrase | Oncology, Infectious Disease | nih.govnih.gov |

| Structural Proteins | Tubulin | Oncology | nih.gov |

| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) | Oncology | researchgate.net |

| Adrenergic Receptors | Alpha-1 Adrenergic Receptors | Cardiovascular Disease | jksus.org |

Integration of in silico Design and Experimental Validation

The integration of computational (in silico) methods with experimental validation is a powerful strategy to accelerate drug discovery. ijper.orgnih.gov This approach should be central to future research on this compound.

In Silico Design and Screening: Molecular docking studies can predict the binding affinity and interaction patterns of the compound with various protein targets, helping to prioritize experimental testing. researchgate.netresearchgate.netnih.gov For example, docking could be used to model the interaction of this compound with the active sites of targets like VEGFR-2 or butyrylcholinesterase. researchgate.netmdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can assess the drug-likeness of the compound early in the research process. biointerfaceresearch.comnih.gov

Experimental Validation: The predictions from in silico models must be rigorously tested in the laboratory. This involves synthesizing the compound and evaluating its activity through targeted biological assays. For instance, if docking studies predict potent inhibition of an enzyme, a corresponding enzyme inhibition assay (e.g., a VEGFR-2 kinase assay) should be performed. mdpi.com Similarly, predicted anticancer activity can be validated using in vitro cytotoxicity assays on cancer cell lines, such as the MTT assay. mdpi.comresearchgate.net

Table 3: Framework for Integrating In Silico and Experimental Methods

| Stage | In Silico Method | Experimental Validation | Citation |

|---|---|---|---|

| Target Identification | Molecular Docking Simulation | Enzyme Inhibition Assays | researchgate.netresearchgate.net |

| Hit-to-Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Synthesis of analogs, cytotoxicity assays (e.g., MTT) | ijper.org |

| Mechanism of Action | Molecular Dynamics (MD) Simulations | Cell cycle analysis, apoptosis assays | researchgate.net |

| Drug-Likeness Profile | ADMET Prediction | In vitro permeability and metabolic stability assays | biointerfaceresearch.comnih.gov |

This iterative cycle of computational design followed by experimental validation allows for the rational design of more potent and selective derivatives.

Collaborative Research for Multidisciplinary Applications

To fully unlock the potential of this compound, a collaborative, multidisciplinary research approach is essential. The diverse biological activities reported for thiazole derivatives span multiple fields, from oncology to infectious diseases and cardiovascular medicine. mdpi.comeurekaselect.com

Future progress will depend on building research networks that bring together experts from different disciplines:

Synthetic and Medicinal Chemists: To design and create novel, optimized derivatives and develop efficient, green synthetic routes. mdpi.combepls.com

Computational Chemists: To perform molecular modeling, predict biological targets, and guide the design process. nih.govbiointerfaceresearch.com

Biologists and Pharmacologists: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and explore the full spectrum of biological activity. nih.govmdpi.com

Material Scientists: To explore potential applications of the compound based on its physicochemical properties, as some thiazole compounds have applications in materials science.

Such collaborations are critical for translating fundamental chemical research into tangible therapeutic or technological innovations, ensuring that promising compounds like this compound are thoroughly investigated and developed to their full potential. mdpi.com

Q & A

Q. What are the common synthetic routes for Methyl (4-phenyl-1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between thioamide derivatives and α-halo esters. For example, refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour yields ethyl (2-phenyl-1,3-thiazol-4-yl)acetate, which can be esterified to the methyl derivative . Key factors include:

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the ester moiety .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 247 for C₁₂H₁₁NO₂S) confirm molecular weight .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis of thiazole derivatives?

Methodological Answer:

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or GOLD can simulate ligand-receptor interactions. For example, docking studies of thiazole-triazole acetamide derivatives reveal binding poses in enzyme active sites (e.g., yellow = ligand, red = active site residues) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antifungal or antibacterial activity .

Q. How should researchers reconcile discrepancies in reported physical properties (e.g., melting points, pKa) of thiazole derivatives?

Methodological Answer:

Q. What strategies optimize the synthesis of biologically active analogs while minimizing side reactions?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions.

- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .